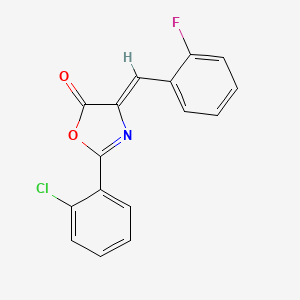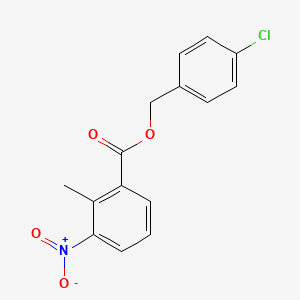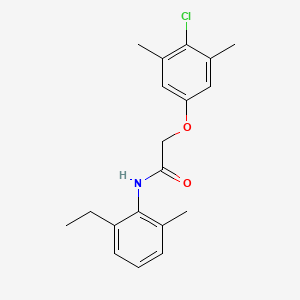
N~5~-(2-methylphenyl)-N~4~-2-pyridinyl-1H-imidazole-4,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~5~-(2-methylphenyl)-N~4~-2-pyridinyl-1H-imidazole-4,5-dicarboxamide, commonly known as 'Compound X', is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
Compound X exerts its therapeutic effects by inhibiting specific enzymes involved in various cellular processes. It inhibits the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of this enzyme leads to the accumulation of DNA damage, which ultimately results in apoptosis in cancer cells. Additionally, Compound X inhibits the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory cytokines. Inhibition of this enzyme leads to the suppression of inflammation.
Biochemical and Physiological Effects:
Compound X has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. Additionally, it has been found to induce the production of reactive oxygen species (ROS), which are involved in the induction of apoptosis in cancer cells. In anti-inflammatory research, Compound X has been found to reduce the production of prostaglandins, which are involved in the development of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Compound X has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily checked using analytical techniques such as HPLC (high-performance liquid chromatography). Additionally, it has been extensively studied, and its mechanism of action is well understood.
However, there are also limitations associated with the use of Compound X in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its potency can vary depending on the cell line being used, which can make it difficult to compare results across different experiments.
Orientations Futures
There are several future directions for research on Compound X. One potential area of research is the development of novel derivatives of Compound X with improved solubility and potency. Additionally, further research is needed to understand the mechanism of action of Compound X in more detail. This could lead to the identification of new targets for cancer therapy and anti-inflammatory therapy.
Another potential area of research is the development of combination therapies involving Compound X and other anticancer or anti-inflammatory agents. This could lead to synergistic effects, enhancing the therapeutic efficacy of these agents.
Conclusion:
In conclusion, Compound X is a chemical compound with significant potential for therapeutic applications. It has been extensively studied for its anticancer, anti-inflammatory, and antifungal properties. Its mechanism of action is well understood, and it has several advantages for lab experiments. However, there are also limitations associated with its use. Future research on Compound X could lead to the development of novel therapies for cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of Compound X involves the reaction of 2-aminopyridine and 2-methylbenzoic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction leads to the formation of Compound X as a white solid, which is then purified using column chromatography.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, anti-inflammatory, and antifungal properties. In cancer research, Compound X has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In anti-inflammatory research, Compound X has been found to inhibit the production of inflammatory cytokines, which are responsible for the development of inflammation. It has been shown to be effective in treating various inflammatory diseases such as rheumatoid arthritis and asthma.
In antifungal research, Compound X has been found to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus. It has been shown to be effective in treating fungal infections, making it a potential candidate for antifungal therapy.
Propriétés
IUPAC Name |
4-N-(2-methylphenyl)-5-N-pyridin-2-yl-1H-imidazole-4,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2/c1-11-6-2-3-7-12(11)21-16(23)14-15(20-10-19-14)17(24)22-13-8-4-5-9-18-13/h2-10H,1H3,(H,19,20)(H,21,23)(H,18,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAAJDFJCDFNHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC=N2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-4,5-dicarboxylic acid, 5-pyridin-2-ylamide 4-O-tolylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)



![N'-[3-bromo-4-(dimethylamino)benzylidene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5852761.png)
![N-{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]phenyl}acetamide](/img/structure/B5852772.png)



![1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5852806.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5852812.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5852817.png)

![4-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5852824.png)